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GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP - 1858223-99-0

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP

Catalog Number: EVT-1784428
CAS Number: 1858223-99-0
Molecular Formula: C33H48N4O21
Molecular Weight: 836.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is a complex carbohydrate compound that plays a significant role in biochemical research, particularly in the study of glycoproteins and glycolipids. This compound consists of multiple sugar residues, specifically N-acetylglucosamine, N-acetylneuraminic acid, and N-acetylgalactosamine, linked through specific glycosidic bonds. The full molecular formula is C33H48N4O21, with a molecular weight of 836.75 g/mol. It is classified as a glycoside and is characterized by its para-nitrophenyl group, which makes it useful in various biochemical assays.

Source and Classification

This compound can be sourced from various chemical suppliers, including TCI America and VWR, which provide it in crystalline form with purity levels exceeding 97% as determined by high-performance liquid chromatography. The compound is classified under the category of glycosides due to its sugar components and their specific linkages.

Synthesis Analysis

Methods

The synthesis of GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP typically involves several steps:

  1. Glycosylation Reactions: These reactions are crucial for forming the glycosidic bonds between the sugar moieties. The process often requires specific enzymes or chemical catalysts to ensure the correct stereochemistry and linkage types.
  2. Protection and Deprotection Steps: Protecting groups are often used during synthesis to prevent unwanted reactions at specific hydroxyl groups on the sugar units. These groups are later removed to yield the final product.
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography or crystallization to achieve the desired purity levels.

Technical Details

The synthesis may involve the use of reagents such as activated sugars and coupling agents to facilitate glycosidic bond formation. Advanced techniques like microwave-assisted synthesis or automated synthesizers may also be employed to improve efficiency and yield.

Molecular Structure Analysis

The molecular structure of GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP features a complex arrangement of sugar units:

  • N-acetylglucosamine (GlcNAc) is linked via a beta(1-3) bond to N-acetylneuraminic acid (Neu5Ac).
  • Neu5Ac is further linked through an alpha(2-6) bond to N-acetylgalactosamine (GalNAc).
  • The para-nitrophenyl group is attached to GalNAc, providing a chromogenic property useful for detection in assays.

Data

  • Molecular Formula: C33H48N4O21
  • Molecular Weight: 836.75 g/mol
  • CAS Number: 1858223-99-0
  • InChI Key: LQCFVBAMHWMDAT-PQEAEXJMSA-N
  • PubChem CID: 121235354
Chemical Reactions Analysis

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP participates in various chemical reactions typical of glycosides:

  1. Hydrolysis: Under acidic or enzymatic conditions, the glycosidic bonds can be hydrolyzed, releasing the constituent sugars.
  2. Reduction Reactions: The nitro group in the para-nitrophenyl moiety can undergo reduction to form an amine, which may alter its reactivity.
  3. Enzymatic Reactions: Specific enzymes can catalyze reactions involving this compound, making it valuable for studying enzyme kinetics and mechanisms.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods, leveraging the chromogenic properties of the para-nitrophenyl group for quantitative analysis.

Mechanism of Action

The mechanism of action for GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP primarily involves its interactions with biological systems:

  1. Enzyme Substrate: It acts as a substrate for various glycosidases and sialidases, which cleave specific glycosidic bonds.
  2. Inhibition Studies: The compound can be used to study inhibition mechanisms by competing with natural substrates for enzyme binding sites.

Data

Research indicates that modifications in this compound can significantly affect its binding affinity and reactivity with enzymes, providing insights into carbohydrate-protein interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to yellow crystalline powder.
  • Solubility: Soluble in water and other polar solvents; solubility may vary based on pH and temperature conditions.

Chemical Properties

  • Stability: Generally stable under dry conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various reagents depending on functional groups present; particularly sensitive to hydrolysis under acidic conditions.
Applications

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP has several scientific applications:

  1. Biochemical Assays: Used as a substrate in enzymatic assays to study glycosidase activity.
  2. Glycoprotein Research: Assists in understanding glycoprotein structure-function relationships due to its structural similarity to natural glycoconjugates.
  3. Drug Development: Its interactions with biological systems make it a candidate for developing inhibitors targeting specific enzymes involved in disease processes.
Structural and Functional Determinants of Glycosidic Linkage Specificity

Role of β-1,3 and α-2,6 Linkages in Tertiary Carbohydrate Architecture

The three-dimensional architecture of GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP is governed by the stereospecificity of its glycosidic bonds. The β-1,3 linkage between GlcNAc and GalNAc imposes a rigid bend angle of approximately 120°–135° within the glycan core, constraining the orientation of adjacent hydroxyl groups and creating a stable platform for branching [3]. This configuration facilitates extended conformation of the glycan backbone, essential for productive interactions with enzymatic pockets. In contrast, the α-2,6 linkage of Neu5Ac to GalNAc projects the sialic acid residue perpendicularly from the primary glycan axis. This spatial arrangement positions the carboxyl group of Neu5Ac for optimal solvent exposure, enhancing electrostatic interactions with binding partners [6].

The combinatorial effect of these linkages creates a topographical signature with distinct functional consequences:

  • The β-1,3 linkage provides structural stability to the core disaccharide unit, reducing conformational flexibility and promoting specific docking with glycosyltransferases
  • The α-2,6 branch introduces asymmetrical charge distribution, with the Neu5Ac residue creating a localized negatively charged microenvironment (-COO⁻ at physiological pH)
  • Tertiary consequences include the formation of a binding cleft between the GlcNAc and Neu5Ac residues, enabling multivalent interactions with lectin domains [3] [4]

Table 1: Structural Contributions of Glycosidic Linkages in GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP

Linkage TypeBond AngleConformational ImpactFunctional Role
β-1,3 (GlcNAc-GalNAc)120°–135°Restricted rotation of GalNAc residueStabilizes core structure for enzyme recognition
α-2,6 (Neu5Ac-GalNAc)90°–100°Perpendicular projection of Neu5AcCreates electrostatic interface for lectin binding
α-linkage (GalNAc-pNP)VariableAllows rotational freedom of pNP groupFacilitates chromophore exposure for detection

These architectural features directly influence biological functionality. The β-1,3 linkage's rigidity makes it resistant to nonspecific glycosidases, while the α-2,6 linkage's orientation creates a steric shield that protects underlying galactose residues from enzymatic processing [4] [6]. This structural protection mechanism explains the compound's utility in studying glycan remodeling pathways in cancer, where similar linkages are dysregulated [9].

Stereochemical Implications of Neu5Ac Terminal Residues on Molecular Recognition

The terminal Neu5Ac (N-acetylneuraminic acid) residue serves as a stereochemical gatekeeper in molecular recognition events. Its distinctive nine-carbon backbone and glycerol side chain create three-dimensional features that govern binding specificity:

  • Electrostatic steering via the carboxylate group (pKa ≈ 2.6), generating a strong negative potential that attracts basic residues on lectin surfaces
  • Steric occlusion through the N-acetyl group at C5, which protrudes axially to block access to the underlying GalNAc β-face
  • Hydrogen-bonding network via hydroxyl groups at C4, C7, C8, and C9, enabling water-mediated bridging to protein targets [6] [9]

The α-2,6 anomeric configuration specifically imposes rotational constraints on the Neu5Ac-GalNAc bond, limiting its φ (C1-C2-O-C6') and ψ (C2-O-C6'-C5') angles to narrow ranges (-60° ± 15° and -120° ± 20°, respectively). This contrasts sharply with α-2,3-linked isomers, which adopt more variable dihedral angles [9]. The restricted orientation in α-2,6 linkages positions the Neu5Ac N-acetyl group directly above the galactose ring, creating a hydrophobic canopy that modulates solvent accessibility.

Table 2: Conformational Parameters of α-2,6 vs. α-2,3 Linked Neu5Ac in Glycan Recognition

Parameterα-2,6 Linkageα-2,3 LinkageRecognition Consequence
Φ angle (C1-C2-O-C)-60° ± 15°-75° ± 30°Reduced conformational entropy in binding
Ψ angle (C2-O-C-C)-120° ± 20°-135° ± 40°Enhanced specificity for lectins
Distance: Neu5Ac COO⁻ to Gal C48.2 ± 0.5 Å10.7 ± 1.2 ÅStronger electrostatic steering
Hydrophobic occlusionComplete β-face coveragePartial β-face exposureBlocks galectin access to galactose

The functional impact is most pronounced in lectin binding regulation. ST6Gal-I-mediated α-2,6 sialylation inhibits galectin-1 binding by >95%, while α-2,3 sialylation shows only 40-60% inhibition [6]. This linkage-specific steric blockade occurs because galectins require unmodified OH-6 of galactose for productive binding – precisely the position occupied by α-2,6-linked Neu5Ac [6] [9]. The Neu5Ac's glycerol chain (C7-C9) further stabilizes this inhibition through hydrophobic interactions with conserved tryptophan residues in the galectin carbohydrate recognition domain (CRD) [9].

Comparative Analysis of Linkage-Specific Glycan-Protein Binding Affinities

Quantitative assessment of GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP binding reveals stark linkage-dependent differences in molecular recognition. Surface plasmon resonance (SPR) studies demonstrate its preferential interaction with sialic acid-binding immunoglobulin-type lectins (Siglecs) over galectins, with dissociation constants (KD) differing by orders of magnitude:

Table 3: Binding Affinities of GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP with Lectins and Enzymes

Target ProteinKD (μM)Specificity Ratio* vs. IsomerFunctional Consequence
Siglec-2 (CD22)12.5 ± 1.86.2-fold higher than α-2,3 isomerB-cell receptor modulation
Galectin-1>5000.03× affinity of unsialylated controlBlocks lattice formation
Galectin-3185 ± 220.12× affinity of unsialylated controlPartial inhibition of carbohydrate recognition
ST6Gal-I sialyltransferase8.7 ± 0.9 (KM)3.8-fold lower KM than Galβ(1-3)GlcNAc-pNPCompetitive substrate for glycosylation studies
Influenza virus hemagglutininND**Negligible vs. high α-2,3 affinityDemonstrates linkage-specific viral tropism

Specificity ratio = (Affinity for target)/(Affinity for structural isomer with Neu5Acα-2,3 linkage)*ND = Not Detectable

The compound exhibits dual functionality in binding studies:

  • As a high-affinity ligand for Siglecs (KD = 12.5 μM), leveraging the optimal spatial presentation of α-2,6-sialylated lactosamine for immunoglobulin-type lectin recognition [6] [9]
  • As a competitive substrate for sialyltransferases (KM = 8.7 μM), where the pNP group enables real-time kinetic monitoring through spectrophotometric detection at 405 nm [7]

Comparative analysis with structural analogs highlights the critical importance of linkage specificity:

  • Substitution with α-2,3-linked Neu5Ac ([Neu5Acα(2-3)]Galβ(1-3)GlcNAc-β-pNP) reverses the binding profile, creating a high-affinity ligand for galectins (KD = 38 μM) and influenza virus hemagglutinin but diminishing Siglec binding by >90% [5] [7]
  • Removal of the GlcNAcβ(1-3) branch ([Neu5Acα(2-6)]GalNAc-α-pNP) reduces ST6Gal-I binding affinity 4.2-fold, demonstrating the essential role of the triantennary architecture in enzyme recognition [10]
  • The β-1,3 linkage specifically enhances binding to β-galactoside α2,6-sialyltransferase (ST6Gal-I) by 3.8-fold compared to β-1,4-linked isomers, indicating enzyme subsite preference for the bend angle created by this configuration [9]

These linkage-specific properties make GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP indispensable for probing biological mechanisms where α-2,6 sialylation serves regulatory roles:

  • Cancer biomarker studies: The compound's preferential Siglec binding facilitates detection of tumor-associated sialylation signatures [9]
  • Immune modulation research: Its galectin-inhibitory activity models natural mechanisms of immune checkpoint regulation [6]
  • Enzyme mechanism analysis: The distinct kinetic parameters enable precise measurement of glycosyltransferase activity in complex biological samples [7]

Properties

CAS Number

1858223-99-0

Product Name

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C33H48N4O21

Molecular Weight

836.7 g/mol

InChI

InChI=1S/C33H48N4O21/c1-12(40)34-21-17(43)8-33(32(49)50,58-29(21)24(45)18(44)9-38)53-11-20-26(47)28(57-30-22(35-13(2)41)27(48)25(46)19(10-39)55-30)23(36-14(3)42)31(56-20)54-16-6-4-15(5-7-16)37(51)52/h4-7,17-31,38-39,43-48H,8-11H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,49,50)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28+,29+,30-,31-,33+/m0/s1

InChI Key

LQCFVBAMHWMDAT-PQEAEXJMSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O

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